molecular formula C32H26F2N6O2S2 B11452454 N-{[4-Benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide

N-{[4-Benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide

Cat. No.: B11452454
M. Wt: 628.7 g/mol
InChI Key: QOEKSHFXUWTTBP-UHFFFAOYSA-N
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Description

“N-{[4-Benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide” is a complex organic compound that features multiple functional groups, including a triazole ring, a pyrazole ring, and a benzamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-Benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide” likely involves multiple steps, including the formation of the triazole and pyrazole rings, followed by their functionalization and coupling. Typical reaction conditions might include:

    Formation of the triazole ring: Cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Formation of the pyrazole ring: Condensation reactions involving hydrazines and 1,3-diketones.

    Coupling reactions: Use of coupling reagents such as EDCI or DCC to link different fragments.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions might target the carbonyl groups or aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or heterocycles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial context, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of “N-{[4-Benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-Benzyl-5-({2-[5-(4-chlorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-chlorobenzamide
  • N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide

Uniqueness

The uniqueness of “N-{[4-Benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide” lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C32H26F2N6O2S2

Molecular Weight

628.7 g/mol

IUPAC Name

N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide

InChI

InChI=1S/C32H26F2N6O2S2/c33-24-13-11-22(12-14-24)27-17-26(28-10-5-15-43-28)38-40(27)30(41)20-44-32-37-36-29(39(32)19-21-6-2-1-3-7-21)18-35-31(42)23-8-4-9-25(34)16-23/h1-16,27H,17-20H2,(H,35,42)

InChI Key

QOEKSHFXUWTTBP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC(=CC=C5)F)C6=CC=C(C=C6)F

Origin of Product

United States

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